1-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction and ester hydrolysis. The starting material, 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, undergoes nucleophilic substitution to introduce the fluorophenyl group, followed by ester hydrolysis to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1-pyrrolidine-1-carbonyl cyclopropane-1-carboxamide: This compound shares a similar pyrrolidine structure but differs in the presence of a cyclopropane group.
Trifluoromethylpyridines: These compounds contain a pyridine ring with trifluoromethyl substituents and are used in similar applications in the agrochemical and pharmaceutical industries.
Uniqueness: 1-(4-Fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H19FN2O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19FN2O2/c20-16-6-8-17(9-7-16)22-13-15(12-18(22)23)19(24)21-11-10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,24) |
InChI Key |
WPLQYPULNDWLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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